An In-Depth Technical Guide to 3,4,5-Trifluorocinnamic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 3,4,5-Trifluorocinnamic Acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3,4,5-Trifluorocinnamic acid (CAS No. 152152-19-7), a fluorinated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic properties, influencing its reactivity, metabolic stability, and binding interactions with biological targets. This document details the physicochemical properties of the compound, provides a robust, step-by-step protocol for its synthesis via Knoevenagel-Doebner condensation, and explores its potential applications in drug development. The guide is intended for researchers, synthetic chemists, and drug discovery professionals seeking to leverage the unique attributes of fluorinated scaffolds in the design of novel therapeutic agents.
Core Properties and Physicochemical Data
3,4,5-Trifluorocinnamic acid presents as a white to off-white solid, predominantly in the trans isomeric form. The incorporation of fluorine atoms significantly alters the molecule's lipophilicity, acidity, and metabolic stability compared to its non-fluorinated analog, cinnamic acid. These properties are critical for its utility in drug design, as fluorine substitution can enhance membrane permeability, improve binding affinity to target proteins, and block metabolic pathways, thereby increasing the half-life of a drug candidate.
Table 1: Physicochemical Properties of 3,4,5-Trifluorocinnamic Acid
| Property | Value | Reference(s) |
| CAS Number | 152152-19-7 | [1][2][3][4] |
| Molecular Formula | C₉H₅F₃O₂ | [1][2][4] |
| Molecular Weight | 202.13 g/mol | [1][2][3] |
| Appearance | White to light creamy lemon powder/solid | [5] |
| Melting Point | 195-199 °C | [5] |
| Purity | ≥97-98% (predominantly trans) | [1][3] |
| Boiling Point (Predicted) | 273.8 ± 35.0 °C | [5] |
| Density (Predicted) | 1.468 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 4.13 ± 0.10 | [5] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [5] |
Synthesis of 3,4,5-Trifluorocinnamic Acid: A Validated Protocol
The synthesis of 3,4,5-Trifluorocinnamic acid is most effectively achieved through the Knoevenagel-Doebner condensation . This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde (3,4,5-trifluorobenzaldehyde) with a compound containing an active methylene group (malonic acid), catalyzed by a weak base. The Doebner modification specifically utilizes pyridine as both the solvent and a catalyst, often with a catalytic amount of a stronger base like piperidine, and is followed by decarboxylation to yield the α,β-unsaturated carboxylic acid.[6][7]
The rationale for this choice of methodology lies in its high efficiency, operational simplicity, and the generally high yields obtained for cinnamic acid derivatives.[5] Pyridine facilitates the reaction by activating the malonic acid, while piperidine accelerates the initial condensation step.
Caption: Synthesis workflow for 3,4,5-Trifluorocinnamic Acid.
Experimental Protocol: Knoevenagel-Doebner Condensation
This protocol is adapted from established procedures for synthesizing substituted cinnamic acids.[1][2]
Materials:
-
3,4,5-Trifluorobenzaldehyde
-
Malonic Acid
-
Anhydrous Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
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Deionized Water
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Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5-trifluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in anhydrous pyridine (approx. 3-4 mL per gram of aldehyde).
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Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approx. 0.1 eq). The addition of piperidine is crucial for accelerating the rate of condensation.
-
Reaction Progression: Heat the reaction mixture to reflux (typically 70-90 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
-
Work-up and Precipitation: After completion, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step neutralizes the pyridine and protonates the carboxylate, causing the crude 3,4,5-Trifluorocinnamic acid to precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual pyridine hydrochloride and unreacted malonic acid.
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid. Dry the purified product under vacuum.
Analytical Characterization: Spectroscopic Profile
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental spectra for 3,4,5-Trifluorocinnamic acid are not widely available in public databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 3,4,5-Trifluorocinnamic Acid
| Technique | Predicted Key Signals |
| ¹H NMR | - Carboxylic Acid (-COOH): Broad singlet, ~12-13 ppm- Vinylic Protons (-CH=CH-): Two doublets, ~6.5-7.8 ppm, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration.- Aromatic Proton (-ArH -): A multiplet (likely a triplet of doublets) in the aromatic region, ~7.2-7.5 ppm. |
| ¹³C NMR | - Carboxylic Carbonyl (-C OOH): ~167-170 ppm- Vinylic Carbons (-C H=C H-): ~118-145 ppm- Aromatic Carbons (-C -F, -C -H): Multiple signals in the aromatic region (~110-155 ppm), showing characteristic C-F coupling. |
| ¹⁹F NMR | Two distinct signals are expected due to the molecule's symmetry: - Fluorines at C4: One signal, likely a triplet.- Fluorines at C3 and C5: One signal, likely a doublet of doublets. The chemical shifts would be in the typical range for aryl fluorides (-130 to -160 ppm relative to CFCl₃).[8] |
| FT-IR (cm⁻¹) | - O-H stretch (carboxylic acid): Broad band, ~2500-3300- C=O stretch (conjugated acid): ~1680-1700- C=C stretch (alkene): ~1620-1640- C-F stretch: Strong bands, ~1100-1300 |
| Mass Spec. (EI) | - Molecular Ion (M⁺): m/z = 202- Key Fragments: Loss of -OH (m/z = 185), loss of -COOH (m/z = 157), and other fragments characteristic of the trifluorophenyl acrylic structure. |
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a trifluorophenyl moiety into a cinnamic acid scaffold is a strategic choice in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.
Rationale for Fluorination in Drug Design
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and bioavailability.
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets. The electron-withdrawing nature of the trifluorophenyl ring can also modulate the pKa of the carboxylic acid group, influencing its ionization state and ability to form salt bridges with basic residues in a binding pocket.
-
Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is particularly relevant for developing agents targeting the central nervous system.
Potential Therapeutic Applications
While specific biological activities for 3,4,5-Trifluorocinnamic acid are not extensively documented, its structural similarity to other biologically active cinnamic acid derivatives suggests several promising avenues for research.[3] Derivatives of the structurally related 3,4,5-trimethoxycinnamic acid have shown a wide range of pharmacological activities, including antitumor, antiviral, anti-inflammatory, and effects on the central nervous system.[3]
Caption: Rationale for 3,4,5-Trifluorocinnamic acid in drug discovery.
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Anticancer Agents: Cinnamic acid derivatives have been investigated as anticancer agents. The trifluoro-substitution pattern could be exploited to develop inhibitors of protein kinases or other enzymes involved in cancer cell signaling.
-
CNS Agents: The increased lipophilicity imparted by the fluorine atoms may make this scaffold suitable for developing drugs that target the central nervous system, similar to how 3,4,5-trimethoxycinnamic acid has been studied for its anticonvulsant and sedative properties.[3]
-
Anti-inflammatory Agents: Cinnamic acids can modulate inflammatory pathways. The unique electronic properties of the trifluoro-derivative could lead to novel anti-inflammatory drugs with improved potency and pharmacokinetic profiles.
Safety, Handling, and Storage
As a laboratory chemical, 3,4,5-Trifluorocinnamic acid should be handled with appropriate care.
Hazard Identification:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning
-
Hazard Class: Irritant
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
3,4,5-Trifluorocinnamic acid is a valuable and versatile chemical building block with significant untapped potential. Its straightforward synthesis via the Knoevenagel-Doebner condensation, combined with the beneficial physicochemical properties imparted by its trifluorinated phenyl ring, makes it an attractive starting material for drug discovery and materials science. This guide provides the foundational knowledge and a practical synthesis protocol to enable researchers to explore the full potential of this promising compound in the development of next-generation therapeutics and advanced materials.
References
-
Catsyn. (n.d.). 3,4,5-Trifluorocinnamic acid | CAS 152152-19-7. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Gerig, J.T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 3,4,5-Trifluorocinnamic acid (97% (predominantly trans)). Retrieved from [Link]
-
Zhao, L., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
PubChem. (n.d.). 3,4,5-Trifluorocinnamic acid. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. rsc.org [rsc.org]
